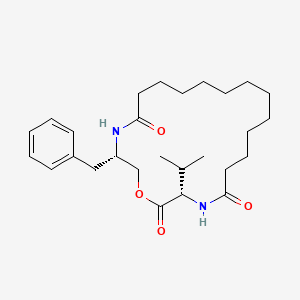
P-gp inhibitor 21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-glycoprotein inhibitor 21 is a compound that inhibits the activity of P-glycoprotein, a membrane transport protein that plays a crucial role in the efflux of various xenobiotics and drugs from cells. P-glycoprotein is known for its role in multidrug resistance, particularly in cancer cells, where it pumps out chemotherapeutic agents, reducing their efficacy . Inhibitors of P-glycoprotein, such as P-glycoprotein inhibitor 21, are therefore of significant interest in overcoming drug resistance and improving the effectiveness of cancer treatments .
Preparation Methods
The synthesis of P-glycoprotein inhibitor 21 involves several steps, including the selection of appropriate starting materials and reagents, followed by a series of chemical reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure to achieve the desired product . Industrial production methods may involve scaling up these synthetic routes using larger reactors and more efficient purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
P-glycoprotein inhibitor 21 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with other substituents .
Scientific Research Applications
P-glycoprotein inhibitor 21 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of drug transport and resistance. In biology, it is employed to investigate the role of P-glycoprotein in cellular processes and its impact on drug efficacy . In medicine, P-glycoprotein inhibitor 21 is explored as a potential adjuvant therapy to enhance the effectiveness of chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells . Additionally, it has applications in the pharmaceutical industry for the development of new drug formulations and delivery systems .
Mechanism of Action
P-glycoprotein inhibitor 21 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity and preventing the efflux of drugs from cells . This inhibition increases the intracellular concentration of chemotherapeutic agents, enhancing their cytotoxic effects on cancer cells . The molecular targets of P-glycoprotein inhibitor 21 include the transmembrane domains and nucleotide-binding domains of P-glycoprotein, which are essential for its transport function .
Comparison with Similar Compounds
P-glycoprotein inhibitor 21 is unique in its ability to specifically target the nucleotide-binding domains of P-glycoprotein, distinguishing it from other inhibitors that primarily bind to the drug-binding domain . Similar compounds include verapamil, cyclosporine A, and tariquidar, which also inhibit P-glycoprotein but through different mechanisms and binding sites . The specificity and potency of P-glycoprotein inhibitor 21 make it a valuable tool in overcoming multidrug resistance in cancer therapy .
Properties
Molecular Formula |
C27H42N2O4 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(3S,19S)-19-benzyl-3-propan-2-yl-1-oxa-4,18-diazacycloicosane-2,5,17-trione |
InChI |
InChI=1S/C27H42N2O4/c1-21(2)26-27(32)33-20-23(19-22-15-11-10-12-16-22)28-24(30)17-13-8-6-4-3-5-7-9-14-18-25(31)29-26/h10-12,15-16,21,23,26H,3-9,13-14,17-20H2,1-2H3,(H,28,30)(H,29,31)/t23-,26-/m0/s1 |
InChI Key |
OZNXLLUCZQTESC-OZXSUGGESA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)OC[C@@H](NC(=O)CCCCCCCCCCCC(=O)N1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1C(=O)OCC(NC(=O)CCCCCCCCCCCC(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


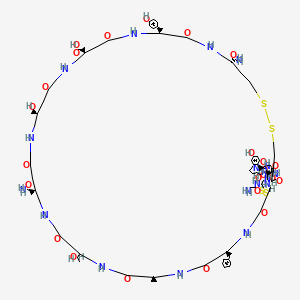
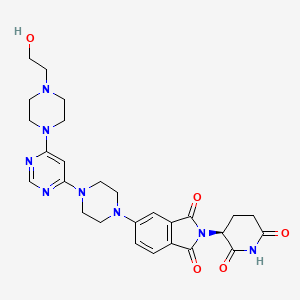
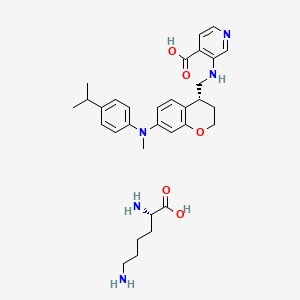
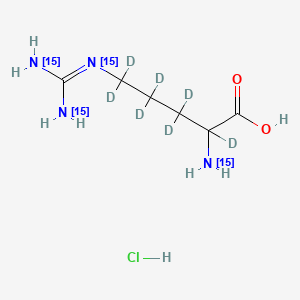
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
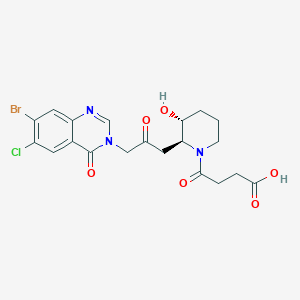
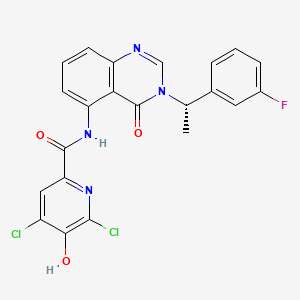
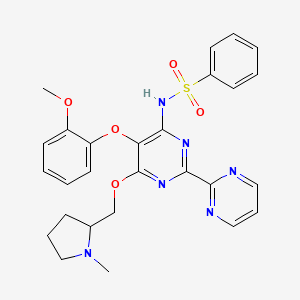
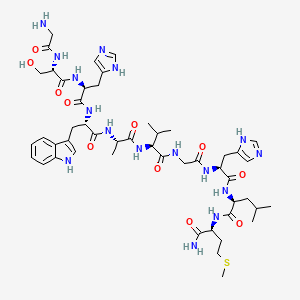
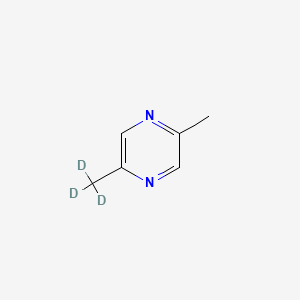
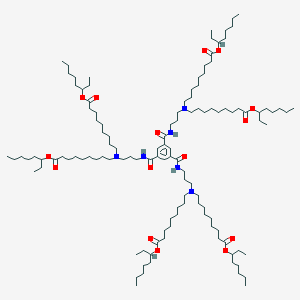
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
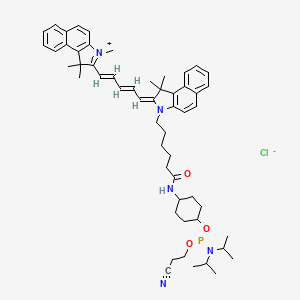
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
